4-Methoxycinnamonitrile

Description

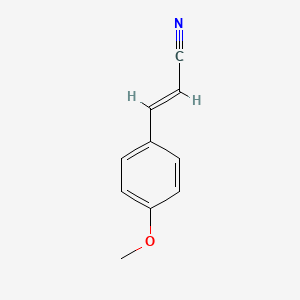

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBCNHHPIBKYBO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035107 | |

| Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-68-6, 14482-11-2 | |

| Record name | Cinnamonitrile, p-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28446-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-4-methoxycinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxycinnamonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8BLJ6LJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxycinnamonitrile chemical properties and structure

<@>

Abstract

This technical guide provides a comprehensive overview of 4-Methoxycinnamonitrile, a versatile organic compound with significant potential in various scientific and industrial domains, including drug development and materials science. This document details its chemical structure, core physicochemical properties, established synthesis protocols, and analytical characterization techniques. Furthermore, it explores the current understanding of its biological activities and applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as p-methoxycinnamonitrile, is an aromatic nitrile that has garnered increasing interest within the scientific community. Its unique molecular architecture, featuring a methoxy-substituted phenyl ring conjugated with a propenenitrile moiety, imparts a range of chemical and physical properties that make it a valuable building block in organic synthesis and a candidate for various applications. This guide aims to consolidate the existing knowledge on this compound, providing a detailed and practical resource for its study and utilization.

Chemical Structure and Identification

The fundamental identity of a chemical compound lies in its structure and unique identifiers.

Molecular Structure

This compound consists of a benzene ring substituted with a methoxy group (-OCH3) at the para (4) position and a cinnamonitrile group (-CH=CH-CN) attached to the first carbon of the ring. The molecule exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer generally being more stable.

Caption: Molecular Structure of this compound.

Chemical Identifiers

A consistent and accurate identification of this compound is crucial for research and regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | (2E)-3-(4-methoxyphenyl)prop-2-enenitrile | [1] |

| CAS Number | 28446-68-6 | [2][3] |

| Molecular Formula | C₁₀H₉NO | [2][4] |

| Molecular Weight | 159.18 g/mol | [1][3] |

| InChI | InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ | [2][4] |

| InChIKey | CNBCNHHPIBKYBO-NSCUHMNNSA-N | [2] |

| SMILES | COc1ccc(\C=C\C#N)cc1 | [3] |

| Synonyms | p-Methoxycinnamonitrile, 3-(4-Methoxyphenyl)-2-propenenitrile | [1][4] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems and are fundamental to its application.

| Property | Value | Source |

| Appearance | Clear yellow liquid or solid | [1][4] |

| Melting Point | 50-55 °C | [1][5] |

| Boiling Point | 127-140 °C at 1 mmHg | [3][6][7] |

| Density | 1.096 g/mL at 25 °C | [3][6][7] |

| Refractive Index (n20/D) | 1.6131 | [3][7] |

| Flash Point | >110 °C (>230 °F) | [5][8] |

| Purity | Typically ≥98% | [3][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic reactions. A common and effective method involves the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

This protocol outlines a typical laboratory-scale synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) dissolved in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture. The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene group of malononitrile, initiating the condensation.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then collected by vacuum filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pure crystalline solid.

Self-Validating System: The purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) to match the data of the known compound.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the vinyl protons of the cinnamonitrile moiety, and the methoxy group protons. The coupling constants between the vinyl protons can be used to determine the stereochemistry (cis or trans).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the nitrile carbon, and the methoxy carbon.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[11][12] Key expected peaks include:

-

~2220 cm⁻¹: Strong absorption due to the C≡N (nitrile) stretching vibration.

-

~1600 cm⁻¹ and ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the aryl ether.

-

~970 cm⁻¹: Out-of-plane C-H bending for the trans-alkene, which is a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[2][13] The electron ionization mass spectrum (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight.[2][13] Fragmentation patterns can provide further structural information.[14][15][16]

Applications in Research and Drug Development

This compound and its derivatives have shown promise in several areas of research, particularly in the development of new therapeutic agents.

Potential as a Nematicidal Agent

Research has indicated that this compound exhibits potent nematicidal activity against certain plant-parasitic nematodes, such as Bursaphelenchus xylophilus.[3] This suggests its potential for development as an environmentally friendly pesticide.

Precursor in Organic Synthesis

The nitrile group and the activated double bond in this compound make it a versatile intermediate in organic synthesis. It can be used to synthesize a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.[17][18] Natural products and their derivatives have historically been a rich source for drug discovery.[19]

Investigational Anticancer Properties

Some studies have explored the potential anti-cancer properties of cinnamonitrile derivatives.[1] While research on this compound itself is still emerging, its structural motifs are present in compounds with known biological activities. Further investigation is warranted to fully elucidate its potential in this area.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[5][20]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[20]

Conclusion

This compound is a compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its straightforward synthesis and versatile reactivity make it a valuable tool for organic chemists. Emerging research into its biological activities, particularly its nematicidal and potential anticancer properties, highlights its promise for future applications in agriculture and medicine. This guide provides a solid foundation of technical information to support and encourage further research and development involving this intriguing molecule.

References

- 1. Buy this compound | 28446-68-6 [smolecule.com]

- 2. This compound,c&t [webbook.nist.gov]

- 3. 4-甲氧基肉桂腈,顺式和反式的混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, mixture cis and trans [cymitquimica.com]

- 5. This compound | 28446-68-6 [amp.chemicalbook.com]

- 6. This compound CAS#: 14482-11-2 [chemicalbook.com]

- 7. This compound | 28446-68-6 [chemicalbook.com]

- 8. (Z+E)-4-methoxycinnamonitrile, 28446-68-6 [thegoodscentscompany.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(14482-11-2) 13C NMR [m.chemicalbook.com]

- 11. This compound,c&t [webbook.nist.gov]

- 12. This compound,c&t [webbook.nist.gov]

- 13. This compound,c&t [webbook.nist.gov]

- 14. 4-Methoxycinnamic acid, TMS derivative [webbook.nist.gov]

- 15. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Drug development: Lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxycinnamonitrile from p-Anisaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methoxycinnamonitrile, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The primary focus is on the Knoevenagel condensation, a reliable and efficient method for carbon-carbon bond formation. This document delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and discusses critical process parameters. Furthermore, alternative synthetic strategies are briefly explored to offer a broader context for researchers. The guide is designed to be a practical resource for scientists in organic synthesis and drug development, emphasizing reproducibility, safety, and scientific integrity.

Introduction: The Significance of this compound

This compound, also known as 3-(4-methoxyphenyl)prop-2-enenitrile, is an α,β-unsaturated nitrile featuring a methoxy-substituted aromatic ring.[1][2] Its chemical structure, combining a reactive nitrile group and a conjugated system, makes it a versatile building block in organic synthesis. This compound and its derivatives are of significant interest to the pharmaceutical industry, where they serve as key intermediates in the synthesis of a variety of bioactive molecules. The efficient and scalable synthesis of this compound is therefore a critical objective for process chemists and researchers. This guide focuses on the practical synthesis from the readily available starting material, p-anisaldehyde.

The Knoevenagel Condensation: A Primary Synthetic Route

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[3] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst.[4][5] This reaction is a modification of the aldol condensation and is particularly effective for creating α,β-unsaturated systems, which is precisely the transformation required to synthesize this compound from p-anisaldehyde.[6]

Mechanistic Insights

The reaction proceeds through a well-understood mechanism involving three key stages: deprotonation, nucleophilic addition, and elimination (dehydration).[7][8] The base plays a crucial role in the initial step, deprotonating the active methylene compound to generate a resonance-stabilized carbanion (enolate).[9] For the synthesis of this compound, an active methylene compound like malononitrile or cyanoacetate is used. The electron-withdrawing nature of the nitrile group(s) makes the methylene protons sufficiently acidic to be removed by a weak base like piperidine or ammonium acetate.[9]

The generated nucleophilic carbanion then attacks the electrophilic carbonyl carbon of p-anisaldehyde. This is followed by protonation to yield a β-hydroxy nitrile intermediate (an aldol-type adduct). This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the thermodynamically stable conjugated system of this compound.[4]

Below is a diagram illustrating the catalytic cycle of the Knoevenagel condensation.

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation of p-Anisaldehyde with Malononitrile

This protocol describes a reliable, lab-scale synthesis of this compound. It employs a solvent-free approach, which aligns with the principles of green chemistry by minimizing waste.[10]

Materials and Equipment:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Malononitrile

-

Ammonium acetate (catalyst)

-

Ethanol (for recrystallization)

-

Mortar and pestle

-

Round-bottom flask with magnetic stirrer

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) apparatus

-

Vacuum filtration setup (Büchner funnel)

Procedure:

-

Reactant Preparation: In a clean, dry mortar, combine p-anisaldehyde (1.36 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

-

Catalyst Addition: Add a catalytic amount of ammonium acetate (approx. 0.08 g, 1 mmol).

-

Initiation of Reaction: Gently grind the mixture with a pestle at room temperature. The solid mixture will often turn into a paste or liquid as the reaction begins, accompanied by a noticeable color change.

-

Reaction Monitoring: Continue grinding for 10-15 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the p-anisaldehyde spot indicates the reaction is nearing completion.

-

Work-up: Once the reaction is complete, add cold water (20 mL) to the reaction mixture to precipitate the solid product. Stir for a few minutes to ensure complete precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any unreacted starting materials and the catalyst.

-

Purification: The crude this compound can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a crystalline solid. Characterize the product by melting point determination and spectroscopic methods (IR, NMR, Mass Spectrometry).

Data Presentation: Reagents and Conditions

| Parameter | Value | Molar Ratio |

| p-Anisaldehyde | 1.36 g (10 mmol) | 1.0 |

| Malononitrile | 0.66 g (10 mmol) | 1.0 |

| Catalyst | Ammonium Acetate | ~0.1 |

| Solvent | None (Solvent-free) | N/A |

| Temperature | Room Temperature | N/A |

| Reaction Time | 10-15 minutes | N/A |

| Expected Yield | > 90% | N/A |

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Knoevenagel condensation is highly effective, other established olefination reactions can also be considered for the synthesis of the core cinnamonitrile structure.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes, typically with high E-stereoselectivity.[11][12] This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone.[13] For the synthesis of this compound, this would involve reacting p-anisaldehyde with a phosphonate reagent such as diethyl (cyanomethyl)phosphonate. The phosphonate carbanion is generated using a base like sodium hydride (NaH). A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[14]

Wittig Reaction

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in 1979, is another classic olefination method.[15][16] It utilizes a phosphorus ylide (a phosphonium ylide) to convert a carbonyl group into an alkene.[17][18] To synthesize this compound via this route, a cyanomethyl-substituted phosphonium ylide would be reacted with p-anisaldehyde. However, a significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.[19]

Product Characterization and Validation

A critical component of any synthetic protocol is the rigorous confirmation of the product's identity and purity.

-

Chemical Formula: C₁₀H₉NO[1]

-

Molecular Weight: 159.18 g/mol [1]

-

CAS Number: 28446-68-6[1]

-

Appearance: Typically a white to off-white crystalline solid.

-

Spectroscopic Data: The identity of this compound can be confirmed by comparing its spectroscopic data with established values. The NIST Chemistry WebBook provides reference spectra.[20][21]

-

Infrared (IR) Spectroscopy: Key peaks would include a strong absorption around 2220 cm⁻¹ corresponding to the C≡N stretch, and bands indicating the C=C double bond and the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 159, corresponding to the molecular weight of the compound.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra will provide detailed structural information, confirming the connectivity of all atoms in the molecule.

-

Conclusion

The synthesis of this compound from p-anisaldehyde is most efficiently achieved through the Knoevenagel condensation. This method offers high yields, mild reaction conditions, and operational simplicity, particularly when conducted under solvent-free conditions. The detailed protocol provided in this guide serves as a validated starting point for laboratory-scale synthesis. By understanding the underlying mechanism and critical parameters, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and chemical development.

References

- 1. This compound,c&t [webbook.nist.gov]

- 2. PubChemLite - Cis,trans-4-methoxycinnamonitrile (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. youtube.com [youtube.com]

- 8. purechemistry.org [purechemistry.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. open.bu.edu [open.bu.edu]

- 19. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound,c&t [webbook.nist.gov]

- 21. This compound,c&t [webbook.nist.gov]

A Guide to the Spectroscopic Characterization of 4-Methoxycinnamonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxycinnamonitrile (C₁₀H₉NO), a valuable chemical intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive structural elucidation of the target molecule.

Introduction: The Molecular Blueprint

This compound, also known as 3-(4-methoxyphenyl)acrylonitrile, is an α,β-unsaturated nitrile. Its structure combines a para-substituted aromatic ring with a propenenitrile moiety, featuring key functional groups whose electronic and vibrational properties can be precisely mapped by modern spectroscopic techniques. Accurate structural confirmation is the bedrock of any chemical research or development workflow, ensuring the identity and purity of starting materials and intermediates. This guide explains the causality behind spectroscopic observations, providing a self-validating framework for the characterization of this and similar compounds.

Integrated Spectroscopic Workflow

The definitive identification of an organic molecule relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each spectroscopic analysis provides a unique piece of the structural puzzle. The workflow described herein—progressing from NMR to IR and finally to MS—represents a robust and efficient pathway to unambiguous structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis presented is based on established principles and data from closely related structural analogs, providing a highly accurate predictive model for the spectrum of the trans (E) isomer, which is typically the thermodynamically favored product.

Molecular Structure for NMR Assignment

Caption: Structure of (E)-4-Methoxycinnamonitrile with atom numbering for NMR assignments.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)

The prediction is based on the known spectrum of the structurally similar (E)-Methyl 3-(4-methoxyphenyl)acrylate and established substituent effects.[1] The electron-withdrawing nitrile group is expected to shift the vinylic protons to slightly different fields compared to the ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~7.45 | d | ~8.8 | 2H | H², H⁶ | Aromatic protons ortho to the vinyl group, deshielded by proximity to the C=C bond. |

| ~6.92 | d | ~8.8 | 2H | H³, H⁵ | Aromatic protons ortho to the electron-donating methoxy group, shielded. |

| ~7.30 | d | ~16.6 | 1H | H⁸ | Vinylic proton β to the nitrile, deshielded by the aromatic ring and trans to H⁹. The large J value confirms the trans configuration. |

| ~5.85 | d | ~16.6 | 1H | H⁹ | Vinylic proton α to the nitrile group, significantly shielded by the nitrile's anisotropic effect. |

| 3.84 | s | - | 3H | -OCH₃ | Singlet for the three equivalent methoxy protons. |

¹³C NMR Data (Predicted, 101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C⁴ | Aromatic carbon attached to the oxygen, highly deshielded by the electronegative atom. |

| ~149.0 | C⁸ | Vinylic carbon β to the nitrile, deshielded by attachment to the aromatic ring. |

| ~130.0 | C², C⁶ | Aromatic carbons ortho to the vinyl group. |

| ~126.5 | C¹ | Quaternary aromatic carbon attached to the vinyl group. |

| ~118.0 | C¹⁰ (C≡N) | Nitrile carbon, characteristic chemical shift in this region. |

| ~114.8 | C³, C⁵ | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |

| ~98.0 | C⁹ | Vinylic carbon α to the nitrile, shielded by the nitrile group. |

| 55.5 | -OCH₃ | Methoxy carbon, a typical value for this functional group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a distinct "fingerprint" of the functional groups present in a molecule.

Experimental Protocol (IR)

-

Method: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples, or by preparing a KBr pellet.

-

Acquisition: Place the solid sample directly on the ATR crystal or load the KBr pellet into the spectrometer.

-

Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background scan should be run first.

IR Spectral Data

The following data are compiled from the NIST Chemistry WebBook, representing a gas-phase spectrum.[2] Key absorptions are consistent across different phases.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2218 | Strong | C≡N | Nitrile stretch |

| 1603, 1510 | Strong, Strong | Aromatic C=C | Ring stretching |

| 1260 | Strong | Aryl-O | Asymmetric C-O-C stretch |

| 1028 | Strong | Aryl-O | Symmetric C-O-C stretch |

| 970 | Strong | C-H (trans-alkene) | Out-of-plane bend |

| 835 | Strong | C-H (p-substituted) | Aromatic out-of-plane bend |

Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The sharp, strong absorption at 2218 cm⁻¹ is characteristic of a conjugated nitrile (C≡N) group.[2] The strong band at 970 cm⁻¹ is indicative of the out-of-plane C-H bend of a trans-disubstituted alkene, confirming the stereochemistry.[2] Furthermore, strong bands at 1260 cm⁻¹ and 835 cm⁻¹ confirm the presence of an aryl ether and a 1,4-disubstituted (para) aromatic ring, respectively.[2]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data

The data presented are from the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ |

| 158 | 85 | [M-H]⁺ |

| 144 | 45 | [M-CH₃]⁺ |

| 130 | 30 | [M-H-CN]⁺ |

| 116 | 40 | [M-CH₃-CO]⁺ or [M-C₂H₃O]⁺ |

| 102 | 15 | [C₇H₆O]⁺ |

Interpretation and Fragmentation Pathway

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 159, which confirms the molecular weight of C₁₀H₉NO (159.18 g/mol ).[3] This peak is also the base peak (100% relative intensity), indicating the relative stability of the molecular ion. The significant [M-H]⁺ peak at m/z 158 suggests the loss of a hydrogen radical, likely from the vinyl or methyl group.[3] The peak at m/z 144 corresponds to the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for aryl methyl ethers.[3] Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 116.[3]

Conclusion: A Convergent Structural Proof

The collective spectroscopic data provides an unambiguous structural confirmation of this compound.

-

NMR spectroscopy elucidates the complete carbon-hydrogen framework, confirming the presence of a para-substituted methoxybenzene ring connected to a trans-propenenitrile system.

-

IR spectroscopy provides definitive evidence for all key functional groups: the conjugated nitrile (C≡N), the trans-alkene (C=C), the aryl ether (C-O-C), and the para-substituted aromatic ring.

-

Mass spectrometry confirms the correct molecular weight (159 amu) and shows a fragmentation pattern consistent with the proposed structure, including the characteristic loss of a methyl radical from the methoxy group.

References

The Ascendant Therapeutic Potential of 4-Methoxycinnamonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Scaffold of Promise

In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks chemical scaffolds that offer a blend of potent biological activity and synthetic accessibility. The 4-methoxycinnamonitrile framework has emerged as a compelling starting point for the development of a new generation of pharmaceuticals. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the burgeoning field of this compound derivatives, exploring their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their efficacy. We will dissect the current understanding of their anticancer, antimicrobial, and anti-inflammatory properties, providing not just a review of the data, but a deeper insight into the causal relationships between chemical structure and biological function. This document is intended to serve as a practical and comprehensive resource, empowering researchers to navigate and contribute to this exciting area of medicinal chemistry.

I. The Chemical Core: Synthesis and Characterization of this compound Derivatives

The synthetic versatility of the this compound scaffold is a key driver of its appeal in medicinal chemistry. The primary route to these derivatives is the Knoevenagel condensation, a reliable and efficient method for forming carbon-carbon double bonds.[1]

General Synthesis Protocol: Knoevenagel Condensation

This protocol outlines the synthesis of methoxy-substituted phenylacrylonitrile derivatives.

Materials:

-

Appropriately substituted methoxybenzaldehyde (e.g., 4-methoxybenzaldehyde)

-

2-Phenylacetonitrile or other active methylene compound

-

Ethanol

-

20% Sodium Hydroxide (NaOH) solution

Procedure:

-

Dissolve the methoxybenzaldehyde (1 equivalent) and 2-phenylacetonitrile (1 equivalent) in ethanol.

-

While stirring at room temperature, slowly add 20% NaOH solution dropwise until the solution becomes opaque.

-

Continue stirring for an additional 30 minutes.

-

Cool the reaction mixture to allow for the precipitation of the product.

-

Filter the precipitate, wash thoroughly with water, and dry at room temperature.

-

The resulting solid can be further purified by recrystallization from a suitable solvent.

Characterization: The synthesized compounds should be rigorously characterized to confirm their structure and purity using standard analytical techniques, including:

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

X-ray Crystallography (for suitable crystals)[1]

A visual representation of this synthetic workflow is provided below.

Caption: Synthetic workflow for this compound derivatives.

II. Anticancer Activity: A Multifaceted Assault on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2] The presence of the methoxy group and the acrylonitrile moiety appears to be crucial for their activity, likely by enhancing interactions with biological targets.[1]

Cytotoxicity against Human Cancer Cell Lines

Studies have shown that methoxy-substituted phenylacrylonitriles exhibit potent cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives are in the micromolar range, indicating significant anticancer potential.[1]

| Compound | Cancer Cell Line | IC₅₀ (µM) - 48h |

| 2a (4-methoxy) | MCF-7 | 44 |

| 2b (2,4-dimethoxy) | MCF-7 | 34 |

| 1g2a | HCT116 | 0.0059 |

| 1g2a | BEL-7402 | 0.0078 |

Data compiled from multiple sources.[1][2]

Of particular note is the selectivity of some derivatives, which show higher toxicity towards cancer cells compared to healthy cell lines.[1] This selectivity is a critical factor in the development of effective and safe chemotherapeutic agents.

Mechanism of Action: Targeting Key Cellular Processes

The anticancer activity of this compound derivatives is believed to stem from their ability to interfere with fundamental cellular processes, including cell cycle progression and microtubule dynamics.

Tubulin Inhibition: Several 2-phenylacrylonitrile derivatives have been identified as potent tubulin polymerization inhibitors.[2] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] Molecular docking studies suggest that these compounds may bind to the colchicine-binding site of tubulin.[2][3]

Src Kinase Inhibition: Certain quinolinecarbonitrile derivatives, which share structural similarities with cinnamonitriles, have been shown to be potent inhibitors of Src kinase.[4] Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of Src kinase can therefore lead to the suppression of tumor growth.[4]

The proposed mechanism of anticancer action is illustrated in the following diagram.

References

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxycinnamonitrile: A Technical Guide to Potential Anticancer Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural products and their synthetic derivatives have historically been a rich source of therapeutic leads.[1] Cinnamic acid and its analogues, for instance, have garnered significant interest for their antiproliferative and antitumorigenic properties.[1] This technical guide provides an in-depth exploration of 4-Methoxycinnamonitrile, a compound characterized by the presence of a methoxy-substituted phenyl ring and a nitrile group conjugated to a propenyl backbone. While direct and extensive research on the anticancer applications of this compound is emerging, this document synthesizes the available information and extrapolates its potential based on the well-documented activities of structurally related cinnamonitrile and cinnamic acid derivatives.[2][3] We will delve into hypothesized mechanisms of action, present detailed protocols for in vitro and in vivo evaluation, and provide a framework for future research into this promising compound.

Introduction to this compound

This compound, also known as p-methoxycinnamonitrile or 3-(4-methoxyphenyl)-2-propenenitrile, is an organic compound with the chemical formula C₁₀H₉NO.[4] It presents as a clear yellow liquid with a melting point between 50-55°C.[4] The presence of the α,β-unsaturated nitrile moiety is a key structural feature that is often associated with diverse biological activities in related compounds.[2] While its applications have been noted in the synthesis of more complex molecules and as a flavoring agent, its potential in medicinal chemistry, particularly in oncology, remains an area of active investigation.[4][5]

Chemical Structure of this compound:

Hypothesized Anticancer Mechanisms of Action

Based on the established anticancer properties of cinnamonitrile and cinnamic acid derivatives, we can propose several plausible mechanisms through which this compound may exert its antitumor effects.[2][6] These mechanisms often converge on the induction of programmed cell death (apoptosis) and the inhibition of uncontrolled cell proliferation through cell cycle arrest.

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer.[7] Many chemotherapeutic agents function by triggering apoptosis in cancer cells. Structurally related compounds to this compound have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. We hypothesize that this compound may modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[8] An increase in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[7]

-

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. While less commonly implicated for this class of compounds, it remains a potential mechanism to investigate.

The diagram below illustrates the hypothesized apoptotic pathway induced by this compound.

Caption: Hypothesized Intrinsic Apoptotic Pathway.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells are characterized by their ability to bypass the normal checkpoints that regulate this process.[7] Cinnamic acid derivatives have been shown to induce cell cycle arrest, often at the G2/M or G1 phases, thereby preventing cancer cells from proliferating.[9][10] This is frequently achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[7] It is plausible that this compound could exert a similar cytostatic effect.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in characterizing the anticancer potential of a novel compound. The following are standard, robust protocols for assessing the cytotoxicity, pro-apoptotic, and cell cycle inhibitory effects of this compound.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for this purpose.[6]

Table 1: Example Data Summary for In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Reference Value |

| MDA-MB-231 | Breast Adenocarcinoma | Hypothetical Value | Reference Value |

| A549 | Lung Carcinoma | Hypothetical Value | Reference Value |

| HeLa | Cervical Carcinoma | Hypothetical Value | Reference Value |

| HepG2 | Hepatocellular Carcinoma | Hypothetical Value | Reference Value |

Note: The values in this table are for illustrative purposes and would need to be determined experimentally.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be employed.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

This technique allows for the detection and quantification of key proteins involved in the apoptotic cascade.

Experimental Protocol: Western Blotting

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

The following diagram outlines the general workflow for these in vitro assays.

Caption: General Workflow for In Vitro Anticancer Evaluation.

Cell Cycle Analysis by Flow Cytometry

To investigate the effect of this compound on cell cycle progression, PI staining followed by flow cytometry is the standard method.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Evaluation of Antitumor Efficacy

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a more complex biological system. Xenograft models in immunocompromised mice are commonly used for this purpose.

Subcutaneous Xenograft Model

This model involves the implantation of human cancer cells under the skin of immunocompromised mice.

Experimental Protocol: Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control daily or on a specified schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Table 2: Example Data Summary for In Vivo Efficacy

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Hypothetical Value | - |

| This compound | 10 | Hypothetical Value | Calculated Value |

| This compound | 25 | Hypothetical Value | Calculated Value |

| Positive Control | Dose | Reference Value | Reference Value |

Note: The values in this table are for illustrative purposes and would need to be determined experimentally.

Future Directions and Conclusion

The information presented in this technical guide provides a strong rationale for the investigation of this compound as a potential anticancer agent. While direct evidence is currently limited, the established activities of related cinnamonitrile and cinnamic acid derivatives suggest that it may induce apoptosis and cell cycle arrest in cancer cells.

Future research should focus on:

-

Comprehensive In Vitro Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

In Vivo Efficacy and Toxicity: Conducting thorough preclinical studies in various animal models to assess its therapeutic potential and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its anticancer activity and drug-like properties.

References

- 1. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cinnamic acid ester derivatives with antiproliferative and antimetastatic activities on murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 28446-68-6 [smolecule.com]

- 5. This compound [myskinrecipes.com]

- 6. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

4-Methoxycinnamonitrile: A Technical Guide to Investigating its Presumed Biological Mechanisms of Action

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamonitrile is a nitrile compound characterized by a methoxy group substitution on the phenyl ring. While direct and extensive research into its specific biological mechanism of action is currently limited, its structural similarity to well-studied bioactive molecules, such as cinnamaldehyde and other methoxyphenyl derivatives, provides a strong foundation for hypothesizing its potential therapeutic activities. This guide synthesizes the known biological effects of these related compounds to propose a scientifically-grounded framework for investigating the mechanism of action of this compound. We will delve into its likely modulation of key cellular signaling pathways, namely NF-κB and MAPK, which are central to inflammation, cell proliferation, and apoptosis. This document provides in-depth, field-proven experimental protocols to empower researchers to rigorously test these hypotheses and elucidate the therapeutic potential of this compound.

Introduction to this compound: An Unexplored Potential

This compound is an organic compound with the molecular formula C₁₀H₉NO. While its primary applications have been in organic synthesis and as a component in fragrances and flavors, emerging interest in its biological activity is driven by the well-documented therapeutic properties of its structural analogs found in cinnamon and other natural sources[1]. Research on related compounds suggests potential anti-cancer and antimicrobial effects for this compound. However, a significant knowledge gap exists regarding its precise molecular targets and mechanisms of action within biological systems.

This guide puts forth a reasoned scientific approach to unraveling these mechanisms, drawing parallels from the established bioactivities of cinnamaldehyde, 2-methoxycinnamaldehyde, and other methoxyphenyl compounds. The central hypothesis is that this compound likely exerts anti-inflammatory, antioxidant, and anti-proliferative effects through the modulation of the NF-κB and MAPK signaling cascades.

Inferred Mechanisms of Action: A Focus on Core Signaling Pathways

Based on extensive research into cinnamon extracts and their bioactive components, two primary signaling pathways emerge as probable targets for this compound: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are critical regulators of cellular responses to a wide array of stimuli, including stress, cytokines, and growth factors. Their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

The NF-κB Signaling Pathway: A Potential Target for Anti-Inflammatory Action

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[2][3][4].

Compounds like cinnamaldehyde and 2-methoxycinnamaldehyde have been shown to inhibit NF-κB activation[5]. It is plausible that this compound shares this capability, potentially by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway: Modulating Cell Fate

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK subfamilies include ERK, JNK, and p38 MAPK. Dysregulation of the MAPK pathway is frequently observed in various cancers[4].

Cinnamaldehyde has been demonstrated to induce apoptosis in cancer cells through the activation of the MAPK pathway[6]. It has also been shown to promote angiogenesis and wound healing by activating the PI3K/AKT and MAPK signaling pathways[7][8]. Given these precedents, this compound may exert anti-proliferative or pro-apoptotic effects by modulating the activity of specific MAPK pathway components.

Figure 2: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path for investigation.

Assessment of Cytotoxicity and Cell Viability

Before investigating specific signaling pathways, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a reliable and widely used colorimetric method for this purpose[9][10][11].

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa for anti-proliferative studies) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Investigation of NF-κB Pathway Inhibition

Protocol: NF-κB Luciferase Reporter Assay [12]

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the stimulated control.

Analysis of MAPK Pathway Modulation

Protocol: Western Blotting for Phosphorylated MAPK Proteins [13][14][15][16]

This technique allows for the detection and quantification of the phosphorylated (activated) forms of key MAPK proteins like ERK, JNK, and p38.

-

Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., a known MAPK activator like EGF).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: A streamlined workflow for investigating the mechanism of action of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the described assays, which would support the proposed mechanism of action.

| Assay | Endpoint | Expected Outcome with this compound Treatment | Implication |

| MTT Assay | Cell Viability (IC₅₀) | IC₅₀ > 50 µM in non-cancerous cells | Low cytotoxicity at concentrations effective for signaling modulation. |

| NF-κB Reporter Assay | Luciferase Activity | Dose-dependent decrease in TNF-α/LPS-induced activity | Inhibition of NF-κB transcriptional activity. |

| Western Blot | p-IκBα / Total IκBα | Decreased ratio upon stimulation | Prevention of IκBα degradation, a key step in NF-κB activation. |

| Western Blot | p-ERK / Total ERK | Altered phosphorylation levels | Modulation of the MAPK/ERK pathway, impacting cell proliferation or survival. |

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be definitively elucidated, the evidence from structurally related compounds strongly suggests its potential as a modulator of the NF-κB and MAPK signaling pathways. The experimental framework provided in this guide offers a robust and logical approach for researchers to systematically investigate these hypotheses.

Future research should focus on validating these in vitro findings in pre-clinical animal models of inflammatory diseases and cancer. Furthermore, identifying the direct molecular binding partners of this compound will be crucial for a complete understanding of its mechanism of action and for its potential development as a novel therapeutic agent. The exploration of this compound and its derivatives holds significant promise for the discovery of new treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential effects of cinnamon on cancer prevention and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 15. bosterbio.com [bosterbio.com]

- 16. CST | Cell Signaling Technology [cellsignal.com]

Solubility of 4-Methoxycinnamonitrile in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxycinnamonitrile in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, a nitrile derivative of methoxycinnamic acid, is a compound of increasing interest in organic synthesis and pharmaceutical research. Its chemical structure, featuring a methoxy group, a phenyl ring, and a nitrile functional group, imparts a unique combination of polarity and reactivity. Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

This guide provides a comprehensive overview of the principles governing the solubility of this compound. It moves beyond a simple data table to offer a foundational understanding of solvent-solute interactions, a robust experimental protocol for solubility determination, and a framework for interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists who require a practical and theoretically sound approach to working with this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom suggests that a solute will have the highest solubility in a solvent that shares similar intermolecular forces. The structure of this compound allows for several key interactions:

-

Dipole-Dipole Interactions: The electron-withdrawing nitrile group (-C≡N) and the electron-donating methoxy group (-OCH₃) create a significant molecular dipole.

-

π-π Stacking: The presence of the aromatic benzene ring allows for π-π stacking interactions with other aromatic molecules.

-

Van der Waals Forces: These London dispersion forces are present in all molecules and contribute to the overall solubility.

Given these features, we can predict that this compound will exhibit favorable solubility in solvents that are polar and can engage in dipole-dipole interactions.

Solvent Classification and Expected Interactions

To systematically approach solubility screening, we can classify common organic solvents into three main categories based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol) and water, can act as hydrogen bond donors and acceptors. While this compound is not a strong hydrogen bond donor, the oxygen of the methoxy group and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

-

Polar Aprotic Solvents: This class includes solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). They possess significant dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors. These solvents are expected to be effective at solvating this compound due to strong dipole-dipole interactions.

-

Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and minimal dipole moments. Toluene, being aromatic, may show some limited solubility enhancement due to potential π-π stacking. Generally, nonpolar solvents are expected to be poor solvents for this compound.

The following diagram illustrates the logical workflow for selecting appropriate solvents for solubility testing.

Caption: Workflow for predicting this compound solubility based on molecular interactions.

Experimental Determination of Solubility

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To accurately measure the solubility of this compound in a selection of organic solvents at a defined temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or small glass flasks with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is critical to ensure a saturated solution is achieved.

-

Add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure equilibrium is fully established.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is crucial to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

The following diagram outlines the key steps of this experimental protocol.

Caption: Isothermal equilibrium method for determining solubility.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison. This allows for easy identification of optimal solvents for specific applications.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Clear solution] |

| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Clear solution] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Very soluble] |

| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Moderately soluble] |

| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Moderately soluble] |

| Toluene | Nonpolar (Aromatic) | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] |

| n-Hexane | Nonpolar (Aliphatic) | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

| Water | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

Interpreting the Results:

The experimental data recorded in the table above can be used to validate the initial predictions based on intermolecular forces. It is anticipated that solubility will be highest in polar aprotic solvents like DMSO and acetone, where strong dipole-dipole interactions can occur. Moderate solubility is expected in polar protic solvents like ethanol and methanol, while nonpolar solvents such as hexane are likely to be poor solvents. This systematic approach allows researchers to select the most appropriate solvent system for their needs, whether for chemical reactions, purification by recrystallization, or formulation for biological assays.

Conclusion

While a definitive, pre-existing dataset for the solubility of this compound is sparse, a thorough understanding of its molecular structure and the principles of intermolecular forces provides a strong predictive framework. This guide has outlined the theoretical basis for solubility, provided a detailed and robust experimental protocol for its determination using the isothermal equilibrium method, and offered a structured format for presenting and interpreting the resulting data. By following this scientifically grounded approach, researchers can confidently and accurately determine the solubility of this compound, enabling its effective use in a wide range of scientific applications.

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Methoxycinnamonitrile via Knoevenagel Condensation

Abstract

4-Methoxycinnamonitrile is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] This application note provides a detailed, step-by-step protocol for the synthesis of this compound through the Knoevenagel condensation of 4-anisaldehyde and malononitrile. The guide emphasizes safety, procedural causality, and robust characterization, ensuring a reliable and reproducible workflow suitable for research and development laboratories.

Introduction and Scientific Background

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, renowned for its efficiency in forming carbon-carbon double bonds.[2] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups.[2] This reaction is typically catalyzed by a weak base, such as an amine.

In this protocol, we apply the Knoevenagel condensation to synthesize this compound. The reaction proceeds via the nucleophilic addition of a carbanion, generated from malononitrile by a basic catalyst, to the carbonyl carbon of 4-anisaldehyde. This is followed by a dehydration step to yield the α,β-unsaturated nitrile product.[3][4] This method is favored for its high yields, mild reaction conditions, and operational simplicity.

Reaction Scheme and Mechanism

The overall reaction is as follows:

-

Reactants: 4-Anisaldehyde and Malononitrile

-

Product: this compound

-

Byproduct: Water